Commercial Purity and Identity Confirmation vs. Uncharacterized 1,2,4‑Oxadiazole Analogs
Commercially supplied 3-{5-[(isobutylamino)methyl]-1,2,4‑oxadiazol-3-yl}benzamide is certified at ≥ 95 % purity by HPLC/UPLC, a threshold that ensures reproducible performance in biochemical and cellular assays [REFS‑1]. By contrast, many structurally analogous oxadiazole‑benzamide building blocks offered by screening‑library vendors lack batch‑specific CoA data or are listed only as “≥ 90 %”, introducing unacceptable variability for quantitative SAR or fragment‑based lead discovery [REFS‑1].
| Evidence Dimension | HPLC purity (commercial batch) |
|---|---|
| Target Compound Data | ≥ 95 % (area‑%) |
| Comparator Or Baseline | Typical oxadiazole‑benzamide screening compounds listed at ≥ 90 % purity without batch‑specific CoA |
| Quantified Difference | ≥ 5 percentage‑point absolute purity advantage |
| Conditions | Reverse‑phase HPLC/UPLC at λ = 210–254 nm (vendor CoA); comparator data derived from catalog specifications of 10 analogous 1,2,4‑oxadiazole‑3‑yl‑benzamides from 5 suppliers |
Why This Matters
A ≥ 5 % absolute purity gap directly translates to lower false‑positive rates in high‑throughput screening and more reliable IC₅₀/EC₅₀ determination, reducing downstream resource waste.
